molecular formula C15H15N3O3 B8558694 4-amino-N-(3,4-dimethylphenyl)-3-nitrobenzamide

4-amino-N-(3,4-dimethylphenyl)-3-nitrobenzamide

Cat. No.: B8558694
M. Wt: 285.30 g/mol
InChI Key: AESDJHJIMUWLDU-UHFFFAOYSA-N
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Description

4-amino-N-(3,4-dimethylphenyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C15H15N3O3 and its molecular weight is 285.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

4-amino-N-(3,4-dimethylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C15H15N3O3/c1-9-3-5-12(7-10(9)2)17-15(19)11-4-6-13(16)14(8-11)18(20)21/h3-8H,16H2,1-2H3,(H,17,19)

InChI Key

AESDJHJIMUWLDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-3-nitro-benzoic acid (546 mg). EDCI (576 mg) and HOBt (405 mg) in DMF (8 mL) was added 3,4-dimethylaniline (363 mg) and the mixture was stirred at room temperature for 3 h. The mixture was poured into water and exreacted with EtOAc. The organic phase was washed with water (2×) and was dried over sodium sulfate. The solvent was concentrated to approximately 10 mL and the resulting precipitate was filtered, washed with EtOAc and dried under reduced pressure to give 4-amino-N-(3,4-dimethyl-phenyl)-3-nitro-benzamide as a yellow solid, mp=192-195° C.; MS (m/z) 284 (M−1).
Quantity
546 mg
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reactant
Reaction Step One
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Quantity
576 mg
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reactant
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405 mg
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reactant
Reaction Step Two
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363 mg
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reactant
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Quantity
8 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 4-amino-3-nitrobenzoic acid (1.82 g) in DMF (20 mL) was added HOBT (1.49 g) and EDCI (2.1 g). After stirring at room temperature for 10 min, 3,4-dimethylphenylamine (1.2 g) and DIPEA (5.3 mL) were added. The solution was stirred at room temperature for 18 h then the mixture was partioned between water and EtOAc The aqueous layer was extracted with EtOAc. The combined organic layers were washed with water, brine, dried, filtered and concentrated. The residue was purified by recrystallization from EtOAc and gave 4-amino-N-(3,4-dimethylphenyl)-3-nitrobenzamide as a yellow solid. MS (ESI)m/z 286 (M+H).
Quantity
1.82 g
Type
reactant
Reaction Step One
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Quantity
1.49 g
Type
reactant
Reaction Step One
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Quantity
2.1 g
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
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Quantity
5.3 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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